3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole
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Overview
Description
The compound 3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole is a complex organic molecule featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the indazole and pyrrolo[3,4-c]pyrrole rings, followed by their functionalization and coupling.
Indazole Synthesis: The indazole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Pyrrolo[3,4-c]pyrrole Synthesis: This ring system can be constructed through a cyclization reaction involving a suitable diene and a nitrile compound.
Coupling Reactions: The final step involves coupling the indazole and pyrrolo[3,4-c]pyrrole units with the dimethylpyrimidinyl group. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule. For example, halogenation can be achieved using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide for bromination under light or heat.
Major Products
The major products of these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving its target molecules.
Medicine: Potential therapeutic agent due to its unique structure, which may interact with specific biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole: can be compared with other compounds featuring indazole or pyrrolo[3,4-c]pyrrole structures:
Indazole Derivatives: Known for their anti-inflammatory and anticancer activities.
Pyrrolo[3,4-c]pyrrole Derivatives: Often exhibit antimicrobial and antiviral properties.
Similar Compounds
1-Methyl-1H-indazole: A simpler indazole derivative with known biological activities.
5,6-Dimethylpyrimidin-4-yl Compounds: These compounds are often used in medicinal chemistry for their biological activity.
Properties
IUPAC Name |
[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylindazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-13-14(2)22-12-23-20(13)26-8-15-10-27(11-16(15)9-26)21(28)19-17-6-4-5-7-18(17)25(3)24-19/h4-7,12,15-16H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVLITNIPUKLBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)C4=NN(C5=CC=CC=C54)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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